3-[(3,4,5-trimethoxyphenyl)formamido]propanoic acid
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Overview
Description
3-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid is an organic compound with the molecular formula C13H17NO6. It is a derivative of propanoic acid, featuring a 3,4,5-trimethoxyphenyl group and a formamido group. This compound is known for its presence in certain herbs and spices, such as Piper longum (long pepper) and Piper retrofractum (Javanese long pepper) .
Mechanism of Action
Target of Action
The primary target of 3-[(3,4,5-trimethoxyphenyl)formamido]propanoic acid is the Human Endogenous Metabolite . This compound is a constituent of Piper longum (long pepper) and Piper retrofractum (Javanese long pepper) .
Mode of Action
It is known to interact with its target, the human endogenous metabolite
Biochemical Pathways
The compound’s interaction with the Human Endogenous Metabolite suggests it may influence various metabolic processes
Pharmacokinetics
The compound is soluble in methanol , which suggests it may have good bioavailability.
Result of Action
It is known to interact with the Human Endogenous Metabolite , but the specific effects of this interaction are not known
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in methanol suggests that its action may be influenced by the presence of this solvent Other factors, such as pH, temperature, and the presence of other compounds, may also affect its action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4,5-trimethoxyphenyl)formamido]propanoic acid typically involves multiple steps:
Formation of the Trimethoxyphenyl Group: The starting material, 3,4,5-trimethoxybenzaldehyde, undergoes a series of reactions to form the trimethoxyphenyl group.
Amidation: The trimethoxyphenyl group is then reacted with formamide to introduce the formamido group.
Propanoic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. The process typically includes:
Catalytic Hydrogenation: To reduce any intermediate compounds.
Purification: Using techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Including halogens or nucleophiles for substitution reactions.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes and proteins.
Industry: Utilized in the synthesis of dyes and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
3-(3,4,5-Trimethoxyphenyl)propanoic acid: Shares the trimethoxyphenyl group but lacks the formamido group.
N-(3,4,5-Trimethoxybenzoyl)phenylalanine: Contains a similar trimethoxybenzoyl group but is structurally different due to the presence of phenylalanine.
Uniqueness
3-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid is unique due to its combination of the trimethoxyphenyl and formamido groups, which confer distinct chemical and biological properties. This combination allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Biological Activity
3-[(3,4,5-trimethoxyphenyl)formamido]propanoic acid, also known as a derivative of propanoic acid with significant biological implications, has been the subject of various studies focusing on its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₄H₁₉N₁O₅
- Molecular Weight : 295.31 g/mol
- CAS Number : 63203-43-0
This compound features a propanoic acid backbone linked to a formamido group and a trimethoxyphenyl moiety, which contributes to its unique biological properties.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer activity . A notable study demonstrated that analogs containing the 3-(3,4,5-trimethoxyphenyl)-2-propenoyl group displayed potent multidrug resistance (MDR) reversal properties in cancer cells. Specifically, one compound was found to be significantly more effective than verapamil in reversing MDR in HL-60 human leukemia cells .
The proposed mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Compounds related to this structure have been shown to induce apoptosis in malignant cells by activating caspase pathways. For instance, the activation of caspase-3 has been documented as a key event in the apoptotic process triggered by these compounds .
- MDR Reversal : The ability to reverse MDR is attributed to the compound's interaction with specific cellular pathways that modulate drug efflux mechanisms in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of this compound and its analogs:
- Study on HL-60 Cells : In vitro studies revealed that certain derivatives induced significant apoptosis in HL-60 cells at concentrations as low as 4 µg/ml. This study established a correlation between compound structure and biological activity .
- Multidrug Resistance Reversal : In comparative analyses with established MDR revertants like verapamil, some derivatives were found to be up to 31 times more effective at reversing resistance in cancer cell lines .
Comparative Analysis with Related Compounds
Compound Name | Structure Description | Biological Activity |
---|---|---|
3-(4-Bromophenyl)propionic acid | Lacks formamido group | Moderate anticancer activity |
4-Bromophenylacetic acid | Similar structure but with acetic acid moiety | Limited MDR reversal |
5-(4-Bromophenyl)-4-methyl-1,3-oxazole | Lacks propanoic acid group | Antimicrobial properties noted |
The unique combination of the trimethoxyphenyl group and the formamido linkage in this compound distinguishes it from other compounds and contributes to its enhanced biological activities.
Properties
IUPAC Name |
3-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6/c1-18-9-6-8(7-10(19-2)12(9)20-3)13(17)14-5-4-11(15)16/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPZOAOEQDVGAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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